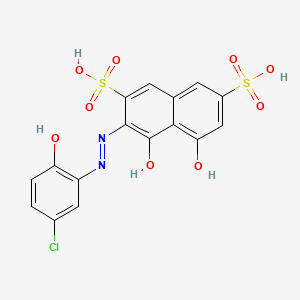![molecular formula C20H31N3O4 B13752950 n-[(Benzyloxy)carbonyl]leucylleucinamide CAS No. 71800-39-0](/img/structure/B13752950.png)
n-[(Benzyloxy)carbonyl]leucylleucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Benzyloxy)carbonyl]leucylleucinamide is a synthetic compound that belongs to the class of peptides. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group of leucylleucinamide. This compound is often used in peptide synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]leucylleucinamide typically involves the protection of the amino group of leucylleucinamide with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate (Cbz-Cl) as the protecting reagent. The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Benzyloxy)carbonyl]leucylleucinamide can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free leucylleucinamide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Substitution: Compounds with different protecting groups or functional groups.
Aplicaciones Científicas De Investigación
N-[(Benzyloxy)carbonyl]leucylleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of N-[(Benzyloxy)carbonyl]leucylleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to interact with its target without undergoing premature degradation. The compound can inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
N-[(Benzyloxy)carbonyl]glycylglycine: Another peptide with a benzyloxycarbonyl protecting group, used in similar applications.
N-[(Benzyloxy)carbonyl]-L-cysteinylglycine: A dipeptide with a benzyloxycarbonyl group, used in enzyme inhibition studies.
N-benzyloxycarbonyl-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a benzyloxycarbonyl group, known for its role as a proteasome inhibitor.
Uniqueness
N-[(Benzyloxy)carbonyl]leucylleucinamide is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group, which provides stability and allows for selective reactions. Its applications in peptide synthesis and enzyme inhibition make it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
71800-39-0 |
|---|---|
Fórmula molecular |
C20H31N3O4 |
Peso molecular |
377.5 g/mol |
Nombre IUPAC |
benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O4/c1-13(2)10-16(18(21)24)22-19(25)17(11-14(3)4)23-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H2,21,24)(H,22,25)(H,23,26) |
Clave InChI |
JCFAUIGZYQYJPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)


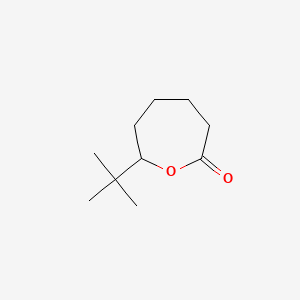
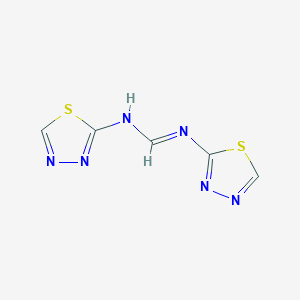
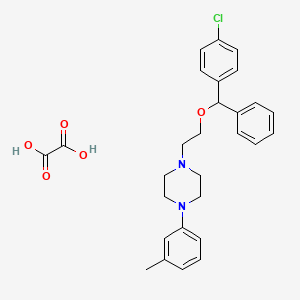




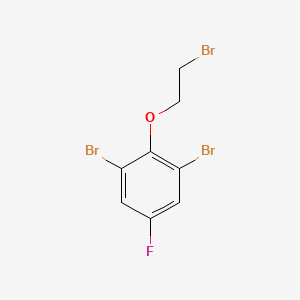
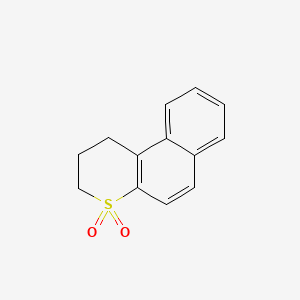
![2-[1-(2,3-Dihydro-1h-inden-5-yl)ethylidene]-1,1-dimethylhydrazine](/img/structure/B13752944.png)
